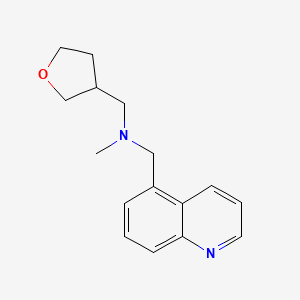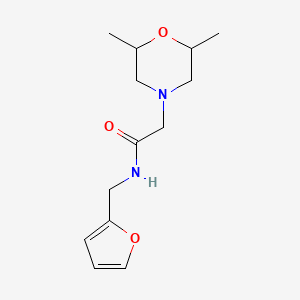
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine, also known as FLI-06, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine exerts its effects by inhibiting the activity of a protein called Rho kinase (ROCK), which plays a key role in various cellular processes such as cell migration, proliferation, and apoptosis. By inhibiting ROCK, this compound can modulate these processes and promote tissue repair, inhibit cancer growth, and inhibit viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental systems. In animal models of spinal cord injury, this compound has been found to promote axonal regeneration, reduce inflammation, and improve motor function. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell death, and sensitize cells to chemotherapy drugs. In viral infections, this compound has been shown to inhibit viral replication and reduce viral load.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water and some organic solvents can pose challenges for its use in certain experimental systems. Additionally, the lack of available data on its pharmacokinetics and pharmacodynamics in vivo can limit its translation to clinical applications.
Orientations Futures
There are several future directions for 2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine research, including the development of more efficient synthesis methods, the investigation of its pharmacokinetics and pharmacodynamics in vivo, and the exploration of its potential therapeutic applications in other fields such as cardiovascular diseases, diabetes, and neurodegenerative diseases. Additionally, the identification of this compound analogs with improved properties can enhance its therapeutic potential and facilitate its translation to clinical applications.
In conclusion, this compound is a promising chemical compound that has gained attention in the field of scientific research for its potential therapeutic applications. Its inhibition of ROCK activity has been shown to have beneficial effects in various experimental systems, including spinal cord injury, cancer, and viral infections. Further research is needed to fully understand its mechanism of action, pharmacokinetics, and potential therapeutic applications.
Méthodes De Synthèse
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form 2-(4-fluorophenyl)acetic acid ethyl ester. This intermediate is then reacted with 5-isopropylpyrimidine-4-amine to form the final product, this compound.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-4-(5-isopropylpyrimidin-4-yl)morpholine has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and infectious diseases. In neuroscience, this compound has been shown to enhance the regeneration of damaged axons and promote functional recovery in animal models of spinal cord injury. In cancer research, this compound has been found to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. In infectious diseases, this compound has been shown to inhibit the replication of viruses such as dengue and Zika.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-4-(5-propan-2-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-12(2)15-9-19-11-20-17(15)21-7-8-22-16(10-21)13-3-5-14(18)6-4-13/h3-6,9,11-12,16H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAQCSURDOLLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN=C1N2CCOC(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5319746.png)
![2-(2-ethoxy-4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5319761.png)
![1-methyl-4-[(3-methylphenyl)acetyl]piperazine](/img/structure/B5319767.png)
![4-{[6-(ethoxycarbonyl)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}benzoic acid](/img/structure/B5319775.png)
![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5319786.png)
![5-ethyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5319791.png)


![N-[(2,5-dimethylphenyl)(pyridin-3-yl)methyl]-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B5319808.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5319820.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5319823.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-methylbenzamide](/img/structure/B5319826.png)

